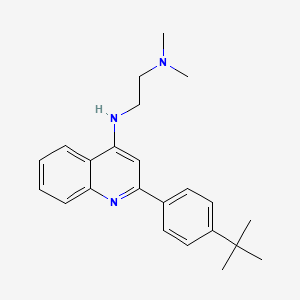

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine

Description

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a quinoline-based compound featuring a 4-(tert-butyl)phenyl substituent at the C2 position of the quinoline core and a dimethylaminoethylamine chain at the C4 position. The tert-butyl group contributes significant steric bulk and lipophilicity, which may enhance membrane permeability and target binding in hydrophobic pockets . This compound is structurally related to several derivatives investigated for anticancer, enzyme inhibitory, and receptor-targeting activities, as discussed below.

Properties

CAS No. |

853310-53-9 |

|---|---|

Molecular Formula |

C23H29N3 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C23H29N3/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(24-14-15-26(4)5)19-8-6-7-9-20(19)25-21/h6-13,16H,14-15H2,1-5H3,(H,24,25) |

InChI Key |

IVTYDHXGFBOASK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps. One common method includes the Friedländer condensation, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form quinoline derivatives . The tert-butyl group is introduced through alkylation reactions, and the final product is obtained by reacting the quinoline derivative with N,N-dimethylethylenediamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines and thiols under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating selective toxicity while sparing normal cells.

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism. Compounds with similar structures have been noted to inhibit topoisomerase II and protein kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the cessation of tumor growth and promotion of cancer cell death.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed in the development of efficient lighting solutions and displays. The incorporation of such compounds into OLED materials has shown to improve device performance, including brightness and operational stability.

Photovoltaic Applications

In organic photovoltaic cells, derivatives of quinoline compounds have been explored for their ability to absorb light and convert it into electrical energy. The structural characteristics of this compound may enhance charge transport properties, making it suitable for use in solar energy conversion technologies.

Biochemistry

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of certain enzymes implicated in metabolic disorders. For example, studies suggest that similar quinoline derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of neurotransmitters and improved cognitive function.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures possess antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting the compound's potential as a therapeutic agent in treating infections.

Data Tables

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Materials Science | OLED and photovoltaic applications | Enhances light emission and charge transport |

| Biochemistry | Enzyme inhibition and antimicrobial properties | Inhibits acetylcholinesterase; effective against pathogens |

Case Studies

- Cytotoxicity Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting potential for further development as anticancer agents.

- OLED Performance Enhancement : Research on incorporating quinoline-based compounds into OLEDs demonstrated improved brightness and longevity compared to traditional materials. This advancement could lead to more efficient display technologies.

- Antimicrobial Efficacy Assessment : A clinical study assessed the antimicrobial properties of quinoline derivatives against common bacterial strains. Results indicated that certain structural modifications enhanced their efficacy, paving the way for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural features, molecular weights, and synthetic yields of analogous compounds:

Key Observations:

- Substituent Effects: The tert-butyl group in the target compound increases lipophilicity compared to methoxy (electron-donating) or nitro (electron-withdrawing) groups in analogs like 3ae () .

- Core Structure Variations :

Anticancer Activity:

- Compound 22 () demonstrated potent activity against cancer cell lines (H-460, HT-29, HepG2, SCG-7901) due to its 4-methoxystyryl group, which facilitates π-π stacking with cellular targets . The tert-butyl analog may exhibit enhanced hydrophobic interactions in similar assays.

Enzyme Inhibition:

- Pyridine-containing analogs () inhibit human neuronal nitric oxide synthase (nNOS) via interactions with the heme domain . The dimethylaminoethylamine chain is critical for binding, as seen in compound 10b (HRMS: 299.2236 [M+H]+) .

Spectroscopic and Analytical Data

- NMR and HRMS: The target compound’s dihydrobromide salt () would exhibit distinct 1H/13C NMR shifts for the tert-butyl group (δ ~1.3 ppm for CH3) and quinoline protons (δ 7.5–8.5 ppm) . Compound 3-54 () with a chlorostyryl group shows HRMS data (315.0457 [M+H]+), highlighting precision in structural confirmation .

Biological Activity

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₃N₃ and a molecular weight of approximately 347.5 g/mol. Its structure features a quinoline moiety linked to a tert-butylphenyl group, with two dimethylamino groups contributing to its nitrogen donor characteristics. The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate quinoline derivatives with tert-butylphenyl compounds under controlled conditions to yield the desired product. For example, one synthesis pathway involves the use of 2-(4-(tert-butyl)phenyl)ethynylpyridine as a precursor, which undergoes cyclization and subsequent functionalization to produce the target compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds containing quinoline and phenyl moieties. For instance, derivatives with structural similarities have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) values for these compounds often range from 4 to 32 μg/mL, indicating their efficacy in inhibiting bacterial growth .

Anticancer Potential

Research has also indicated that quinoline-based compounds possess anticancer properties. The presence of nitrogen heterocycles in the structure may enhance their interaction with biological targets involved in cancer cell proliferation and survival. For example, some studies report that modifications in the nitrogen-containing side chains can significantly improve cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies suggest that:

- Substituent Effects : The tert-butyl group enhances lipophilicity and cellular permeability.

- Nitrogen Donor Characteristics : The dimethylamine groups may facilitate interactions with biological targets by acting as hydrogen bond donors.

- Quinoline Core : The quinoline moiety is crucial for biological activity due to its ability to chelate metal ions and interact with DNA.

Comparative Activity Table

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A (similar structure) | 4 | MRSA |

| Compound B (similar structure) | 16 | C. difficile |

| Compound C (similar structure) | 8 | Candida albicans |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of quinoline derivatives, this compound was tested against MRSA strains. Results indicated that structural modifications significantly influenced antimicrobial potency, with certain derivatives demonstrating MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of quinoline-based compounds showed that this compound exhibited cytotoxic effects on various cancer cell lines. The study utilized cell viability assays to measure the impact on cell proliferation, revealing that specific modifications led to enhanced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.